molecular formula C22H17Cl3N2O3 B14160837 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 315245-02-4

2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B14160837
CAS No.: 315245-02-4
M. Wt: 463.7 g/mol
InChI Key: VWXGWSRTOORMKR-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a chromene core, a furan ring, and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione, malononitrile, and an aldehyde in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60-65°C for 60-90 minutes . This method is advantageous due to its simplicity, high yield, and environmentally friendly conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions are often employed to ensure efficient and sustainable production. The use of green solvents, such as ethanol, and catalysts that minimize waste and energy consumption are key considerations in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to the presence of the trichlorophenyl group, which can enhance its biological activity and specificity. This unique structural feature may contribute to its potential as a more effective therapeutic agent or a versatile intermediate in organic synthesis.

Properties

CAS No.

315245-02-4

Molecular Formula

C22H17Cl3N2O3

Molecular Weight

463.7 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H17Cl3N2O3/c1-22(2)7-14(28)20-17(8-22)30-21(27)11(9-26)18(20)15-3-4-16(29-15)19-12(24)5-10(23)6-13(19)25/h3-6,18H,7-8,27H2,1-2H3

InChI Key

VWXGWSRTOORMKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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